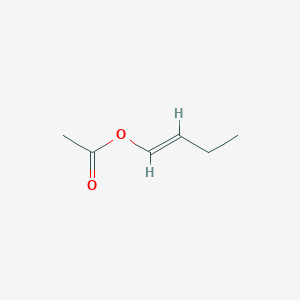
Butenol,acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butenol, acetate, also known as butyl acetate, is an organic compound with the formula CH₃CO₂(CH₂)₃CH₃. It is a colorless, flammable liquid with a characteristic fruity odor, often found in various types of fruits. Butyl acetate is primarily used as a solvent in the production of lacquers, paints, coatings, and adhesives. It is also used in the food industry as a flavoring agent due to its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions
Butyl acetate can be synthesized through the esterification of butanol and acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
CH3COOH+CH3(CH2)3OH→CH3COO(CH2)3CH3+H2O
Industrial Production Methods
In industrial settings, butyl acetate is often produced using a continuous esterification process. This method involves the reaction of acetic acid with butanol in the presence of a catalyst, such as boron-loaded zeolite, under controlled temperature and pressure conditions . The continuous process allows for higher yields and more efficient production compared to batch processes.
化学反応の分析
Types of Reactions
Butyl acetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: Butyl acetate can be hydrolyzed in the presence of an acid or base to produce butanol and acetic acid. The reaction is reversible and does not go to completion.
Oxidation: Butyl acetate can be oxidized to produce butyric acid and other oxidation products.
Substitution: Butyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as a reactant.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Butanol and acetic acid.
Oxidation: Butyric acid and other oxidation products.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Butyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Widely used in the production of coatings, adhesives, and inks due to its excellent solvent properties
作用機序
The mechanism of action of butyl acetate primarily involves its role as a solvent. It dissolves various organic compounds, facilitating their reactions and interactions. In biological systems, butyl acetate can penetrate cell membranes due to its lipophilic nature, affecting cellular processes and functions. The molecular targets and pathways involved depend on the specific application and context in which butyl acetate is used .
類似化合物との比較
Butyl acetate can be compared with other similar compounds, such as ethyl acetate, propyl acetate, and amyl acetate. These compounds share similar chemical structures and properties but differ in their chain lengths and specific applications .
Ethyl Acetate: Shorter chain length, commonly used as a solvent in nail polish removers and decaffeination of coffee.
Propyl Acetate: Similar solvent properties, used in coatings and printing inks.
Amyl Acetate: Longer chain length, used as a flavoring agent and in the production of synthetic fruit essences.
Butyl acetate is unique due to its balance of solvent properties, volatility, and pleasant odor, making it suitable for a wide range of applications.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
[(E)-but-1-enyl] acetate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h4-5H,3H2,1-2H3/b5-4+ |
InChIキー |
NLAMRLZPVVKXTK-SNAWJCMRSA-N |
異性体SMILES |
CC/C=C/OC(=O)C |
正規SMILES |
CCC=COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
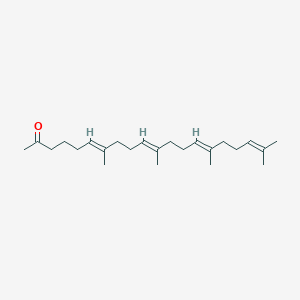
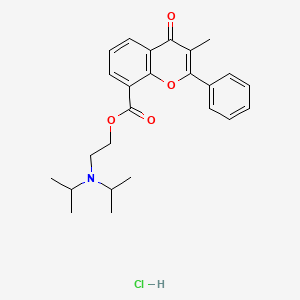


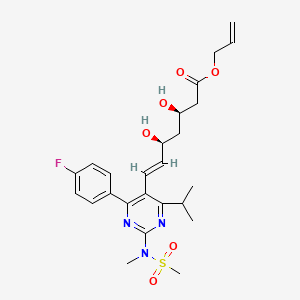
![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)
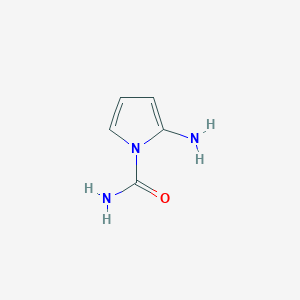
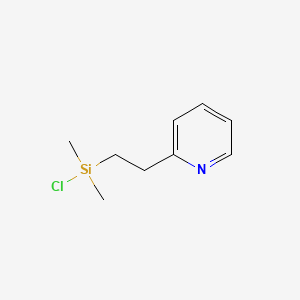
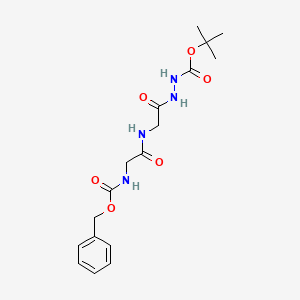
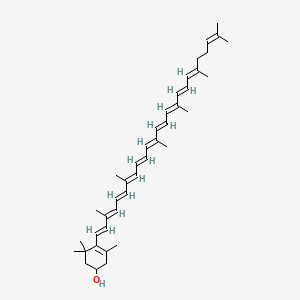
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
